3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol
Overview
Description
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol is an organic compound with a complex structure that includes a benzene ring substituted with a hydroxyl group, a tert-butyl group, and a trimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol typically involves the reaction of a suitable benzene derivative with tert-butyl alcohol and other reagents under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent reactions, such as oxidation or hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl and trimethyl groups contribute to the compound’s steric properties, affecting its binding to molecular targets and its overall stability .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): A similar compound with antioxidant properties used in food and cosmetics.
Phenol Derivatives: Compounds with similar hydroxyl groups on a benzene ring, used in various chemical and biological applications.
Uniqueness
3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5-trimethylbenzeneethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-tert-butyl-6-(1-hydroxy-2-methylpropan-2-yl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10-7-11(14(2,3)4)13(17)12(8-10)15(5,6)9-16/h7-8,16-17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZNZOQYOFDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)CO)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150145 | |
Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112700-14-8 | |
Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112700148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-beta,beta,5- trimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,1-DIMETHYLETHYL)-2-HYDROXY-BETA,BETA,5- TRIMETHYLBENZENEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B7Y8CEM7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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